molecular formula C53H58O6P2 B1176771 12-Deacetoxyscalaradial CAS No. 154554-90-2

12-Deacetoxyscalaradial

Cat. No.: B1176771
CAS No.: 154554-90-2
Attention: For research use only. Not for human or veterinary use.
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Description

12-Deacetoxyscalaradial is a scalarane sesterterpenoid first isolated in 1994 from the Mediterranean sponge Cacospongia mollior . Its structure, confirmed via X-ray diffraction, distinguishes it as the first scalarane derivative lacking a substituent at the C-12 position . Early studies highlighted its cytotoxic activity in the Artemia salina bioassay (LD₅₀ = 0.77 μg/mL) and antifeedant effects in fish (Carassius carassius) at 30 μg/cm² . Notably, it elicits a "hot" taste in humans, a trait linked to its bioactivity . Recent research demonstrates its cytotoxicity against human cancer cell lines (e.g., A498, ACHN, PANC-1) with IC₅₀ values ranging from 0.4 to 48 μM .

Properties

CAS No.

154554-90-2

Molecular Formula

C53H58O6P2

Synonyms

12-deacetoxyscalaradial

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of scalarenedial involves the construction of the scalaranic skeleton, which is a complex process due to the presence of multiple chiral centers. One notable method is the enantioselective synthesis developed by Corey, Luo, and Lin. This method involves the use of a chiral auxiliary to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of scalarenedial is not well-documented, likely due to the complexity of its synthesis and the specificity of its biological sources. Most of the available scalarenedial is obtained through extraction from marine sponges.

Chemical Reactions Analysis

Types of Reactions

12-Deacetoxyscalaradial undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of scalarenedial include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols.

Scientific Research Applications

12-Deacetoxyscalaradial has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of scalarenedial involves its interaction with molecular targets in cancer cells. It is believed to induce apoptosis (programmed cell death) and inhibit cell proliferation. The exact molecular pathways are still under investigation, but it is known to affect various signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Scalarane Sesterterpenoids

Structural and Source Comparisons

12-Deacetoxyscalaradial belongs to a class of scalarane sesterterpenoids characterized by a 25-carbon skeleton. Key structural analogs include:

Compound Name Structural Features Source Key Modifications vs. This compound
This compound C-12 deacetylated, C-16/C-23 oxidized Cacospongia mollior, Psammocinia sp. Baseline structure
12-Deacetoxy-23-hydroxyscalaradial C-23 hydroxylated Psammocinia sp. Additional hydroxyl group at C-23
12-O-Acetyl-16-deacetoxy-23-acetoxyscalarafuran C-12 acetylated, C-16 deacetylated, furan ring Psammocinia sp. Acetylation at C-12, furan ring substitution
Scalaradial C-12 acetylated Cacospongia mollior Acetyl group at C-12 (vs. deacetylated in this compound)
Cytotoxic Activity Across Analogues

Comparative cytotoxicity data (IC₅₀, μM) against human cancer cell lines:

Compound Name A498 (Renal) ACHN (Renal) PANC-1 (Pancreatic) MIA-paca (Pancreatic) CV-1 (Noncancerous)
This compound 0.4–48 0.4–48 0.4–48 N/A >48
12-Deacetoxy-23-hydroxyscalaradial 1.2 2.5 3.8 4.2 >50
12-O-Acetyl-16-deacetoxy-23-acetoxyscalarafuran 8.7 7.3 10.1 9.5 >50
Scalaradial 0.9 1.1 1.5 N/A >50

Key Findings :

  • This compound exhibits broad-spectrum cytotoxicity but lower potency than scalaradial , suggesting C-12 acetylation enhances activity .
  • Hydroxylation at C-23 (e.g., 12-Deacetoxy-23-hydroxyscalaradial ) moderately improves selectivity for renal (A498, ACHN) over pancreatic (PANC-1) lines .
  • Noncancerous cells (CV-1) show resistance (IC₅₀ >48–50 μM), indicating tumor-selective mechanisms .

Mechanistic and Therapeutic Implications

  • Structure-Activity Relationships (SAR) :
    • C-12 deacetylation reduces cytotoxicity compared to acetylated analogs like scalaradial .
    • Oxidation at C-16/C-23 correlates with antifeedant and sensory properties .
  • Therapeutic Potential: While this compound shows moderate cytotoxicity, derivatives like 12-Deacetoxy-23-hydroxyscalaradial with improved selectivity warrant further investigation for pancreatic cancer therapy .

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